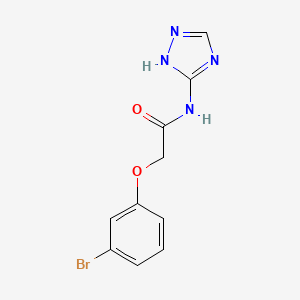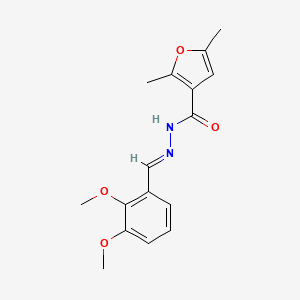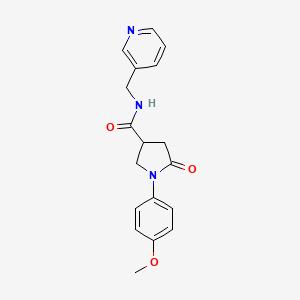
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide, also known as CB1 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound is a potent antagonist of the CB1 receptor, which is found in the central nervous system and plays a crucial role in regulating appetite, metabolism, and pain perception.
Scientific Research Applications
Synthesis and Antibacterial Activity
A notable application involves the synthesis of novel derivatives, such as 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which were synthesized using N-benzyl-2-cyanoacetamide. These compounds, including structures similar to the one , have been evaluated for their antibacterial activities against both Gram-negative and Gram-positive bacteria. The process highlights clean, metal-free transitions, and environmentally friendly approaches to synthesizing benzo[f]chromene-2-carboxamide derivatives, suggesting potential applications in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Catalyzed Synthesis of Piperidines
Another application is observed in the synthesis of piperidines from propargyl amines and cyclopropanes, catalyzed by Zn(II). This process allows access to highly functionalized piperidines through a tandem cyclopropane ring-opening/Conia-ene cyclization, indicating its significance in the synthesis of complex piperidine structures for pharmaceutical applications (Lebold, Leduc, & Kerr, 2009).
Pharmacological Applications
The structure closely resembles compounds investigated for their pharmacological profiles. For example, benzamide derivatives bearing a piperidine ring have been synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating their potential application in gastrointestinal motility disorders (Sonda et al., 2003).
Anti-Fatigue Effects
Benzamide derivatives, including piperidine-based structures, have been synthesized and tested for their anti-fatigue effects. These compounds showed enhanced forced swimming capacity in mice, suggesting potential applications in addressing fatigue-related conditions (Wu et al., 2014).
Antipsychotic and Anti-Acetylcholinesterase Activities
Piperidine derivatives have also been explored for their roles as dopamine D3 and D4 receptor antagonists, displaying potent antipsychotic activity in animal models. This highlights their potential use in developing new treatments for psychiatric disorders (Ohmori et al., 1996). Additionally, certain piperidine derivatives exhibit significant anti-acetylcholinesterase activity, proposing their use as potential antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c23-20(26)12-15-25(16-17-6-2-1-3-7-17)22(28)19-10-13-24(14-11-19)21(27)18-8-4-5-9-18/h1-3,6-7,18-19H,4-5,8-16H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHHNHNTUJPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N(CCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

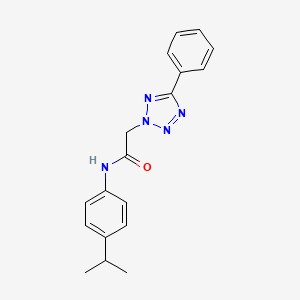
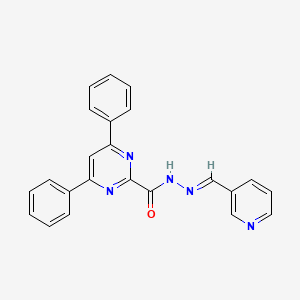
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
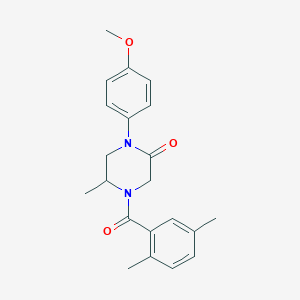
![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

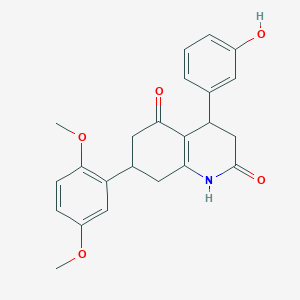
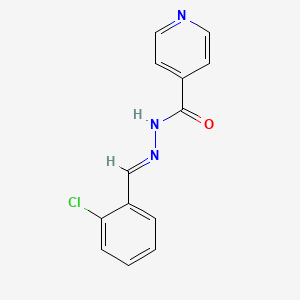
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
